
3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol
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Overview
Description
3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the use of microreactors can improve reaction kinetics and control over reaction parameters such as temperature and residence time .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1H-pyrazol-5-ol
- 3-(2,4-difluorophenyl)-1H-pyrazol-5-ol
- 3-(2,4-dichlorophenyl)-1H-pyrazol-4-amine
Uniqueness
3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(2,4-dichlorophenyl)-1H-pyrazol-5-ol, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl precursors. For example, hydrazine hydrate reacts with β-keto esters or diketones substituted with a 2,4-dichlorophenyl group under reflux in ethanol or methanol. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1 hydrazine to carbonyl), and acid/base catalysis (e.g., acetic acid or triethylamine) to drive cyclization . Post-synthesis, recrystallization in methanol or ethanol is commonly used for purification .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Peaks corresponding to the pyrazole ring (δ 5.93 ppm for C5-H in DMSO) and aromatic protons (δ 7.2–7.9 ppm for dichlorophenyl substituents) are critical .
- X-ray crystallography : Single-crystal diffraction using SHELXL software refines bond lengths and angles (e.g., C-Cl bonds ~1.73 Å, pyrazole ring planarity) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 323.3 [M+H]+) validate molecular weight .
Q. What purification techniques are recommended for isolating high-purity this compound?
- Methodological Answer :
- Recrystallization : Methanol or ethanol solvents yield crystals with >95% purity .
- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) gradients removes byproducts like unreacted hydrazines or dimerized species .
- Continuous flow reactors : For scalable synthesis, these systems improve yield (up to 34% reported) and reduce impurities via controlled reaction kinetics .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for improved yield and regioselectivity?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and enhances regioselectivity by promoting uniform heating .
- Catalytic systems : Use of Lewis acids (e.g., ZnCl2) or ionic liquids can stabilize intermediates and reduce side reactions (e.g., formation of 4,5-dihydro analogs) .
- In situ monitoring : FT-IR or HPLC tracks reaction progress, enabling real-time adjustments to stoichiometry or temperature .
Q. What strategies are employed to investigate the biological activity of this compound derivatives?
- Methodological Answer :
- Antioxidant assays : DPPH radical scavenging and FRAP tests measure redox potential, with pyrazole-OH groups acting as electron donors .
- Antimicrobial screening : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) identifies structure-activity relationships (SAR) influenced by chloro-substituents .
- Molecular docking : Simulations (e.g., AutoDock) predict interactions with targets like PD-L1 or bacterial enzymes, guiding derivative design .
Q. How can computational modeling predict the reactivity and hydrogen-bonding patterns of this compound?
- Methodological Answer :
- DFT calculations : Gaussian software computes frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to assess electrophilic/nucleophilic sites .
- Hydrogen-bond analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings in crystal lattices, critical for stability and solubility .
Q. What experimental approaches resolve contradictions in spectral data or crystallographic refinement?
- Methodological Answer :
- Multi-method validation : Cross-validate NMR with LC-MS to confirm molecular integrity when unexpected peaks arise .
- Twinned data refinement : For problematic X-ray datasets (e.g., high R-factors), SHELXL’s twin refinement tools (BASF parameter) improve accuracy .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-1-2-6(7(11)3-5)8-4-9(14)13-12-8/h1-4H,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVAWTBTBLAGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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